![molecular formula C20H24ClN3O B2895519 2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 332908-98-2](/img/structure/B2895519.png)
2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide
Description
2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide, also known as 4-benzylpiperazine-3-chloro-4-methylphenylacetamide (BPCMPA), is a synthetic compound with a wide range of applications in both scientific research and lab experiments. It is a derivative of piperazine and has a unique structure that makes it a versatile molecule for various purposes. BPCMPA’s unique structure and properties have been studied in depth and its potential uses are being explored in the medical and scientific fields.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of "2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide" and related compounds, emphasizing their chemical structure and properties. These synthetic efforts aim to explore the compound's potential in various applications, including pharmaceuticals and materials science. The synthesis involves complex chemical reactions to introduce specific functional groups, enhancing the compound's activity or modifying its physical and chemical properties for targeted applications (Yang Jing, 2010).
Potential Therapeutic Applications
The compound and its derivatives have been evaluated for their biological activities, including antihistamine and mast cell stabilizing properties. This suggests potential therapeutic applications in treating allergies and related conditions. For instance, derivatives have shown to inhibit histamine release in preclinical models, indicating potential as antianaphylactic agents (D. Buckle et al., 1986).
Pharmaceutical Compositions
Some studies have focused on incorporating the compound into pharmaceutical compositions for therapeutic use, suggesting its role in developing new medications. The invention of new salts of related compounds highlights the ongoing efforts to optimize the drug's efficacy and stability in pharmaceutical formulations. This area of research is critical for translating basic chemical research into clinical applications (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).
Antimicrobial and Antitumor Activities
Recent investigations have also highlighted the antimicrobial and antitumor activities of "2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide" derivatives. These studies suggest the compound's potential in developing new treatments for infections and cancer, showcasing its versatility and the broad spectrum of its biological activities. The structure-activity relationship (SAR) studies are particularly important for understanding how different modifications affect the compound's efficacy against various microbial strains and cancer cell lines (N. Fuloria et al., 2009).
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-16-7-8-18(13-19(16)21)22-20(25)15-24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVCANDSHLVDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328810 | |
Record name | 2-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide | |
CAS RN |
332908-98-2 | |
Record name | 2-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-BENZYL-1-PIPERAZINYL)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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